
5-Ethyl-3-methylhept-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-methylhept-5-en-2-one is an organic compound with the molecular formula C10H18O. It is a ketone with a unique structure that includes both an ethyl and a methyl group attached to a heptene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methylhept-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methyl-2-butanone with 1-pentanal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3-methylhept-5-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the carbonyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Ethyl-3-methylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3-methylhept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hepten-2-one: Similar structure but lacks the ethyl and methyl groups.
5-Methyl-4-hepten-3-one: Another ketone with a similar backbone but different substituents.
2,5-Diphenyl-1,3-oxazoline: A compound with a different functional group but similar applications in organic synthesis
Uniqueness
5-Ethyl-3-methylhept-5-en-2-one is unique due to its specific combination of ethyl and methyl groups attached to the heptene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Propiedades
Número CAS |
189637-90-9 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
5-ethyl-3-methylhept-5-en-2-one |
InChI |
InChI=1S/C10H18O/c1-5-10(6-2)7-8(3)9(4)11/h5,8H,6-7H2,1-4H3 |
Clave InChI |
VBSLUEOJFADKJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC)CC(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


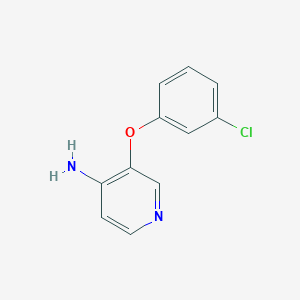
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
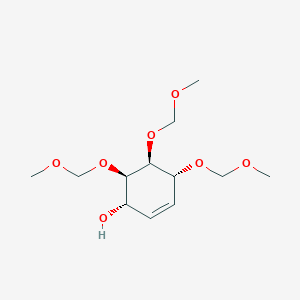
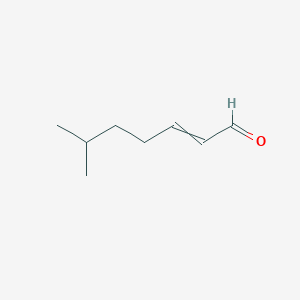

![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
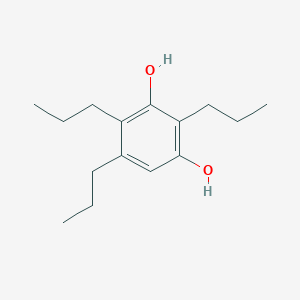
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
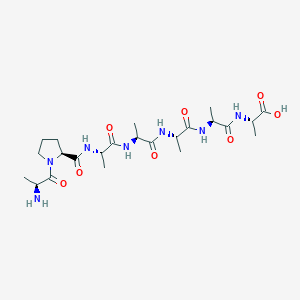
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

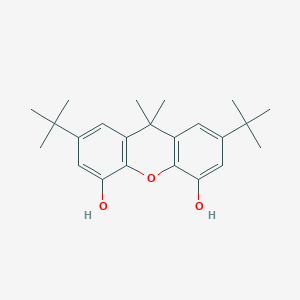
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
